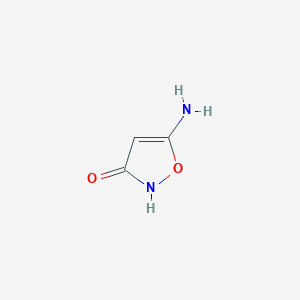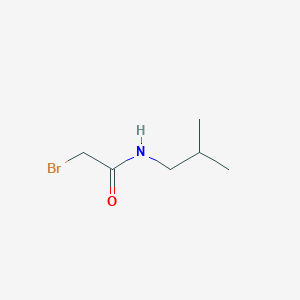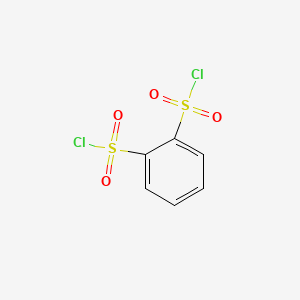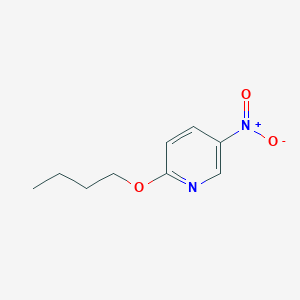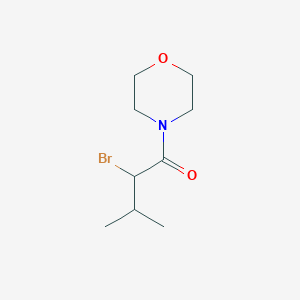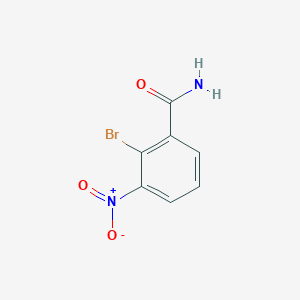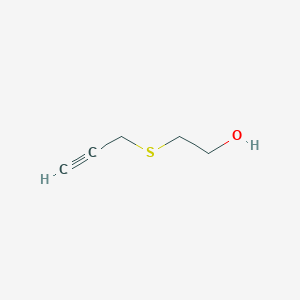
2-Prop-2-ynylsulfanylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Prop-2-ynylsulfanylethanol and related compounds involves innovative methods that enable the formation of complex molecules. For instance, a [3 + 2]-annulation of prop-2-ynylsulfonium salts and p-quinamines has been developed, offering a novel pathway to hydroindol-5-ones with a methylthio group. This method highlights the compound's role as a novel C2 synthon, facilitating the synthesis of organosulfur compounds under mild conditions (Jia et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Prop-2-ynylsulfanylethanol and its derivatives is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography have been employed to determine the structures of compounds synthesized from prop-2-ynylsulfonium salts, providing insights into their conformation and stereochemistry. These studies reveal the potential of 2-Prop-2-ynylsulfanylethanol in forming diverse molecular architectures (Toda et al., 1985).
Chemical Reactions and Properties
2-Prop-2-ynylsulfanylethanol participates in various chemical reactions, demonstrating its versatility as a reagent. For example, its use in the [4 + 2]-annulation with isatoic anhydrides to synthesize 3-methylthio-4-quinolones underlines its utility in constructing organosulfur compounds. This reactivity opens avenues for synthesizing a wide range of chemically and biologically significant molecules (Chen et al., 2020).
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Synthesis
Veltri et al. (2016) explored the use of 2-prop-2-ynylsulfanylethanol in palladium-catalyzed carbonylative synthesis. They found that 2-prop-2-ynylsulfanyl-3 H-benzimidazolium salts can be converted into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides under specific conditions, leading to high yields through an oxidative aminocarbonylation/heterocyclization process (Veltri et al., 2016).
Annulation Reactions
In 2017, Jia et al. developed a [3 + 2]-annulation of prop-2-ynylsulfonium salts, a derivative of 2-prop-2-ynylsulfanylethanol. This method provided access to hydroindol-5-ones with a methylthio group, demonstrating the compound's role as a novel C2 synthon in organosulfur compound synthesis (Jia et al., 2017).
Another study by Jia et al. (2017) showcased sequential [1 + 4]- and [2 + 3]-annulations using prop-2-ynylsulfonium salts to create hexahydropyrrolo[3,2-b]indoles. This method highlights the compound's versatility as a C2 synthon for constructing fused rings containing azaheterocycles (Jia et al., 2017).
Methane Biosynthesis Inhibition
Gunsalus et al. (1978) studied the role of 2-(methylthio)ethanol, a closely related compound, in inhibiting the reduction of methyl-coenzyme M to methane in Methanobacterium thermoautotrophicum. This research is significant in understanding methane biosynthesis and its inhibition (Gunsalus et al., 1978).
Photocatalytic Alcohol Splitting
A study by Chai et al. (2016) investigated the splitting of alcohols like 2-propanol, a compound structurally similar to 2-prop-2-ynylsulfanylethanol, into hydrogen and corresponding carbonyl compounds using a Ni-modified CdS photocatalyst. This work is relevant in the context of hydrogen production and chemical industry applications (Chai et al., 2016).
Propiedades
IUPAC Name |
2-prop-2-ynylsulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h1,6H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBDZFWQHHBULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967615 |
Source


|
| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-2-ynylsulfanylethanol | |
CAS RN |
5309-77-3 |
Source


|
| Record name | NSC76999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


